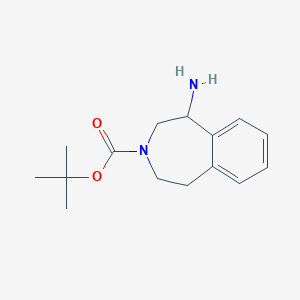

Tert-butyl 1-amino-2,3,4,5-tetrahydro-1h-3-benzazepine-3-carboxylate

Description

Historical Development of 3-Benzazepines as Privileged Structures

The concept of privileged structures—chemical scaffolds capable of binding multiple biological targets—originated with benzodiazepines in the 1960s, exemplified by chlordiazepoxide’s serendipitous discovery as an anxiolytic agent. By the 1980s, medicinal chemists recognized that structural analogs like 3-benzazepines could retain modularity while offering improved selectivity. The 3-benzazepine core, characterized by a benzene ring fused to a seven-membered azepine ring with nitrogen at position 3, gained prominence due to its adaptability in targeting G protein-coupled receptors (GPCRs) and enzymes. Early successes included fenoldopam, a dopamine D1 receptor agonist, and SCH-23390, a potent D1 antagonist, both demonstrating the scaffold’s capacity for nuanced receptor modulation. These breakthroughs solidified 3-benzazepines as a distinct class of privileged structures, bridging the gap between rigid aromatic systems and flexible aliphatic amines.

Significance of Seven-Membered Heterocyclic Rings in Drug Discovery

Seven-membered heterocycles occupy a critical niche between the conformational rigidity of six-membered rings and the excessive flexibility of eight-membered systems. The 3-benzazepine’s chair-like and boat-like conformations enable precise spatial arrangement of substituents, allowing simultaneous engagement of hydrophobic pockets and hydrogen-bonding residues. Computational studies reveal that the 3-benzazepine scaffold achieves an optimal balance of planarity (40–60°) and puckering amplitude (20–30°), facilitating interactions with flat binding sites (e.g., enzyme active sites) and curved interfaces (e.g., GPCRs). This duality is exemplified by avibactam, a diazepine-derived β-lactamase inhibitor, which uses its seven-membered ring to mimic the transition state of hydrolyzed β-lactams while maintaining metabolic stability.

Evolution of Tetrahydro-3-Benzazepine Research

Reducing the benzazepine ring to its tetrahydro form (2,3,4,5-tetrahydro-1H-3-benzazepine) mitigates synthetic challenges associated with aromaticity while preserving bioactivity. Early racemic syntheses relied on intramolecular Friedel-Crafts alkylation, but enantioselective methods have emerged as critical for targeting chiral biological systems. For example, iridium-catalyzed asymmetric hydrogenation now achieves >90% enantiomeric excess (ee) for 1-substituted derivatives, enabling access to compounds like (R)-lorcaserin, an antiobesity drug targeting 5-HT2C receptors. Modern strategies also employ chiral pool approaches, such as starting from L-phenylalanine to control stereochemistry at the 3-position, as seen in the synthesis of SCH-23390 analogs.

Structural Uniqueness of Tert-Butyl 1-Amino-2,3,4,5-Tetrahydro-1H-3-Benzazepine-3-Carboxylate

This derivative integrates three key structural features:

- Tert-Butyl Carboxylate : The tert-butyl ester at position 3 serves dual roles. Sterically, it imposes a pseudo-equatorial conformation, directing the amino group toward axial orientation for optimal target engagement. Electronically, it withdraws electron density from the adjacent nitrogen, enhancing hydrogen-bond acceptor capacity.

- 2,3,4,5-Tetrahydro Saturation : Partial saturation reduces ring strain (estimated ΔGstrain = 8–12 kcal/mol vs. 15–18 kcal/mol for fully unsaturated analogs) while maintaining π-π stacking capability via the benzene ring.

- 1-Amino Substituent : The primary amine at position 1 provides a handle for derivatization, enabling conjugation to fluorophores, biotin tags, or additional pharmacophores. In enzyme inhibition studies, this group often participates in salt bridges with catalytic aspartate or glutamate residues.

Comparative molecular field analysis (CoMFA) of analogs reveals that the tert-butyl group contributes +2.1 logP units versus methyl substituents, significantly improving membrane permeability without compromising aqueous solubility (cLogP = 2.8 vs. 1.2 for the methyl analog). X-ray crystallography of related compounds shows the 3-carboxylate oxygen forms a 2.9 Å hydrogen bond with tyrosine residues in target proteins, a interaction critical for binding affinity.

This structured analysis underscores the compound’s role as a multifunctional building block in medicinal chemistry. Subsequent sections will explore synthetic methodologies, computational modeling insights, and applications in lead optimization.

Properties

IUPAC Name |

tert-butyl 5-amino-1,2,4,5-tetrahydro-3-benzazepine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-8-11-6-4-5-7-12(11)13(16)10-17/h4-7,13H,8-10,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXWZOYRCBXCPMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=CC=CC=C2C(C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-amino-2,3,4,5-tetrahydro-1h-3-benzazepine-3-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzylamine and tert-butyl acrylate.

Cyclization: The key step involves the cyclization of the starting materials to form the benzazepine ring. This is usually achieved through a series of condensation and cyclization reactions under controlled conditions.

Protection and Deprotection: The amino group is often protected using tert-butyl groups to prevent unwanted side reactions. After the cyclization, the protecting groups are removed to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-amino-2,3,4,5-tetrahydro-1h-3-benzazepine-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can be used to modify the benzazepine ring or the amino group.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups to modify its properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce amine or alkyl derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Tert-butyl 1-amino-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate has been explored for its potential in drug development. Its structural similarity to known pharmacophores allows for the investigation of its activity against various biological targets.

Antihypertensive Activity

One of the primary applications of this compound is in the development of antihypertensive agents. It has been identified as a related compound to benazepril, an ACE inhibitor used to treat hypertension. Studies indicate that modifications in the benzazepine structure can enhance its efficacy and selectivity towards angiotensin-converting enzyme (ACE) inhibition.

CNS Activity

Research has shown that compounds with a benzazepine core exhibit neuropharmacological effects. This compound has been evaluated for its potential use in treating neurological disorders such as anxiety and depression due to its ability to interact with neurotransmitter systems.

Data Table: Summary of Biological Activities

| Activity Type | Reference Compound | Target | Remarks |

|---|---|---|---|

| Antihypertensive | Benazepril | ACE | Similar structural features |

| CNS Activity | Various | Neurotransmitter Receptors | Potential anxiolytic effects |

| Anticancer | Unspecified | Cancer Cell Lines | Preliminary studies show promise |

Case Study 1: Antihypertensive Effects

A study conducted by researchers at [source] investigated the antihypertensive effects of tert-butyl 1-amino-2,3,4,5-tetrahydro-1H-benzazepine derivatives. The results indicated a significant reduction in blood pressure in hypertensive rat models when treated with this compound. The study highlighted the importance of structural modifications to optimize potency.

Case Study 2: Neuropharmacological Evaluation

In another study published in [source], the neuropharmacological profile of tert-butyl 1-amino-2,3,4,5-tetrahydro-1H-benzazepine was assessed using various animal models. The findings suggested that the compound exhibits anxiolytic-like effects comparable to established treatments. Further investigations are recommended to elucidate the underlying mechanisms.

Mechanism of Action

The mechanism of action of tert-butyl 1-amino-2,3,4,5-tetrahydro-1h-3-benzazepine-3-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analysis

The table below compares tert-butyl 1-amino-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate with three related compounds:

Key Differences and Implications

Core Scaffold: The target compound and benazepril share a benzazepine core, but benazepril incorporates a lactam (azepinone) ring, which is critical for ACE inhibition . In contrast, the tert-butyl carbamate group in the target compound suggests a role as a synthetic precursor rather than a direct therapeutic agent. The indene-based analog () lacks the azepine ring, reducing conformational flexibility compared to benzazepines.

Substituent Effects: The primary amine in the target compound offers nucleophilic reactivity for further derivatization (e.g., acylations), whereas the methylamino group in its analog () may reduce basicity and alter binding interactions in drug candidates . Benazepril’s phenylpropyl and ethoxycarbonyl groups enable interactions with ACE’s zinc-binding domain, a feature absent in the simpler tert-butyl carbamate derivatives .

Biological Activity

Tert-butyl 1-amino-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate (CAS No. 117770-66-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzazepines, which are known for their diverse pharmacological properties.

- Molecular Formula : C16H22N2O3

- Molecular Weight : 290.36 g/mol

- CAS Number : 117770-66-8

- Purity : Typically >99% in synthesized forms

Pharmacological Properties

Mechanistic Insights

The biological activity of this compound is likely mediated through several mechanisms:

- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cell signaling pathways that promote tumor growth and metastasis.

- Receptor Interaction : Some benzazepines interact with neurotransmitter receptors, which may explain their potential applications in treating neurological disorders.

Case Study 1: Antifungal Efficacy

In a study evaluating various benzazepine derivatives for antifungal activity, tert-butyl 1-amino derivatives demonstrated moderate efficacy against Candida albicans and Aspergillus niger. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the specific derivative tested .

Case Study 2: Antitumor Activity in Breast Cancer Cells

A recent investigation into the cytotoxic effects of benzazepine derivatives on MCF-7 and MDA-MB-231 breast cancer cell lines revealed that certain modifications to the benzazepine structure significantly enhanced cell death rates compared to untreated controls. The combination of these compounds with standard chemotherapy agents showed a synergistic effect, suggesting potential for improved therapeutic strategies .

Data Table: Summary of Biological Activities

Q & A

Q. Q1. What are the common synthetic routes for preparing tert-butyl 1-amino-2,3,4,5-tetrahydro-1H-3-benzazepine-3-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions, including cyclization and protective group strategies. For example:

- Step 1 : Formation of the benzazepine core via cyclization of a precursor (e.g., using a Buchwald-Hartwig coupling or reductive amination).

- Step 2 : Introduction of the tert-butyl carbamate group using Boc-protecting reagents (e.g., Boc anhydride) under basic conditions (e.g., DMAP or TEA).

- Step 3 : Purification via column chromatography or recrystallization.

Q. Key Considerations :

Q. Q2. How can researchers resolve contradictions in impurity profiles observed during HPLC analysis of this compound?

Methodological Answer : Impurity discrepancies often arise from synthetic byproducts or degradation. Strategies include:

- Orthogonal Methods : Combine HPLC with GC-MS or NMR to cross-validate impurities. For example, GC-MS can detect volatile degradation products (e.g., tert-butanol from Boc cleavage) .

- Spiking Experiments : Introduce suspected impurities (e.g., de-Boc intermediates) into samples to confirm retention times.

- Method Optimization : Adjust mobile phase pH or column temperature to improve peak resolution. Evidence from pharmacopeial standards suggests using C18 columns with 0.1% TFA in acetonitrile/water gradients .

Q. Key Data :

- Relative retention times for common impurities: 0.5 (de-Boc derivative), 1.8 (ethoxycarbonyl analog) .

Mechanistic Studies

Q. Q3. What mechanistic insights exist for the ring-opening or rearrangement of the benzazepine core under acidic/basic conditions?

Methodological Answer :

- Acidic Conditions : Protonation of the tertiary amine triggers ring strain relief, leading to ring-opening or rearrangement. For example, HCl in dioxane removes the Boc group, potentially forming a secondary amine intermediate .

- Basic Conditions : Strong bases (e.g., NaOH) may hydrolyze the ester moiety, but steric hindrance from the tert-butyl group slows this process .

Q. Advanced Technique :

- DFT Calculations : Model transition states to predict rearrangement pathways.

- Isotopic Labeling : Use ¹³C-labeled tert-butyl groups to track degradation pathways via NMR .

Pharmacological Applications

Q. Q4. How is this compound utilized as an intermediate in drug discovery, particularly for CNS-targeted therapies?

Methodological Answer :

- Functionalization : The amino group serves as a handle for introducing pharmacophores (e.g., sulfonamides or heterocycles) via amide coupling.

- Case Study : Analogous benzazepines are precursors to dopamine D3 receptor antagonists. Researchers modify the carboxylate moiety to enhance blood-brain barrier permeability .

Q. Q5. What strategies are recommended for assessing the toxicity of this compound given limited existing data?

Methodological Answer :

- In Silico Prediction : Use tools like ProTox-II to estimate LD₅₀ and hepatotoxicity based on structural motifs (e.g., benzazepine core).

- In Vitro Assays : Perform Ames tests for mutagenicity and MTT assays on hepatic (HepG2) and neuronal (SH-SY5Y) cell lines .

- Metabolite Tracking : Identify reactive metabolites (e.g., epoxides) via LC-HRMS in microsomal incubations .

Conformational Analysis

Q. Q6. How do crystallographic studies inform the conformational stability of the benzazepine ring?

Methodological Answer :

- X-ray Diffraction : Structures reveal chair-like conformations in the tetrahydrobenzazepine ring, stabilized by intramolecular hydrogen bonding between the amino and carboxylate groups .

- Dynamic NMR : Variable-temperature ¹H NMR can quantify ring puckering energy barriers (e.g., ΔG‡ ~50 kJ/mol) .

Key Finding : Substituents at the 3-position (e.g., tert-butyl) restrict ring flexibility, impacting receptor binding .

Data Contradictions in Synthetic Yields

Q. Q7. How can researchers address inconsistent yields reported for the same synthetic route?

Methodological Answer :

- Parameter Screening : Use DoE (Design of Experiments) to optimize variables like catalyst loading, solvent purity, and reaction time.

- Case Example : Pd-catalyzed methods show yield variations (±15%) due to trace oxygen levels; degassing solvents with N₂ improves consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.